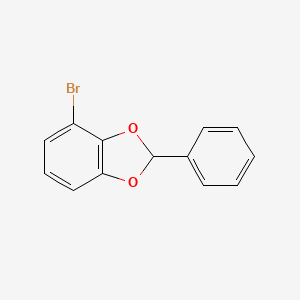
4-bromo-2-phenyl-1,3-Benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-phenyl-1,3-Benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, with a bromine atom and a phenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-phenyl-1,3-Benzodioxole typically involves the bromination of 2-phenyl-1,3-benzodioxole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-phenyl-1,3-Benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-phenyl-1,3-benzodioxole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include quinones and other oxidized forms.
Reduction: The primary product is 2-phenyl-1,3-benzodioxole.
Aplicaciones Científicas De Investigación
4-bromo-2-phenyl-1,3-Benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-phenyl-1,3-Benzodioxole involves its interaction with specific molecular targets. The bromine atom and the phenyl group contribute to its reactivity and binding affinity with enzymes, receptors, or other biomolecules. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but without the bromine and phenyl groups.
4-bromo-1,3-benzodioxole: A closely related compound with a bromine atom but lacking the phenyl group.
2-phenyl-1,3-benzodioxole: Similar structure but without the bromine atom.
Uniqueness
4-bromo-2-phenyl-1,3-Benzodioxole is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H9BrO2 |
|---|---|
Peso molecular |
277.11 g/mol |
Nombre IUPAC |
4-bromo-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H9BrO2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8,13H |
Clave InChI |
VECGOTFQOQGJMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2OC3=C(O2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)

![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)


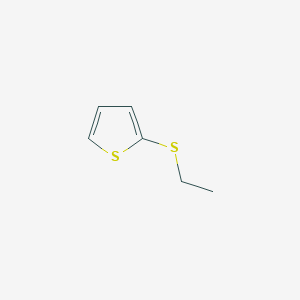
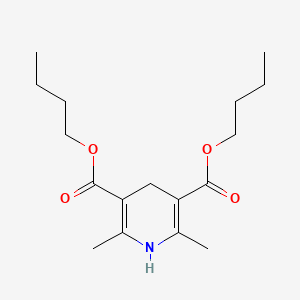
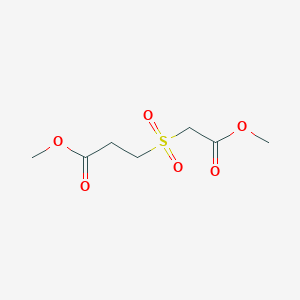
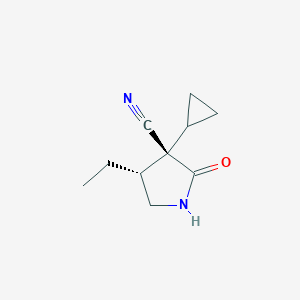

![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
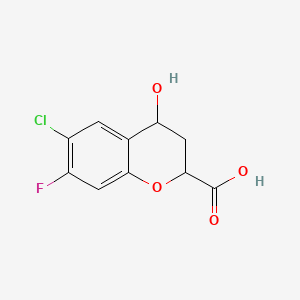

![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
